N-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide

Lipophilicity Drug-likeness Screening library physicochemical profiling

N-(4-Methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide (CAS 331626-98-3, PubChem CID is a synthetic tryptophan derivative belonging to the class of N-acyl-tryptophanamides featuring a phenoxycarbonyl protecting group on the alpha-amino position. The compound has molecular formula C₂₅H₂₃N₃O₃ and a molecular weight of 413.5 g/mol.

Molecular Formula C25H23N3O3
Molecular Weight 413.5 g/mol
CAS No. 331626-98-3
Cat. No. B11531756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide
CAS331626-98-3
Molecular FormulaC25H23N3O3
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4
InChIInChI=1S/C25H23N3O3/c1-17-11-13-19(14-12-17)27-24(29)23(28-25(30)31-20-7-3-2-4-8-20)15-18-16-26-22-10-6-5-9-21(18)22/h2-14,16,23,26H,15H2,1H3,(H,27,29)(H,28,30)
InChIKeySEMUCWLHHNXURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide (CAS 331626-98-3): Chemical Identity and Compound Class for Procurement Screening


N-(4-Methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide (CAS 331626-98-3, PubChem CID 3987571) is a synthetic tryptophan derivative belonging to the class of N-acyl-tryptophanamides featuring a phenoxycarbonyl protecting group on the alpha-amino position. The compound has molecular formula C₂₅H₂₃N₃O₃ and a molecular weight of 413.5 g/mol [1]. It is primarily distributed as a solid-form screening compound within the ChemBridge/Hit2Lead library and is cataloged under the ChemDiv identifier Oprea1_486788 [1]. No publicly available biological activity data have been identified for this specific compound as of the search date.

Why N-(4-Methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide Cannot Be Replaced by Generic Tryptophanamide Analogs


Although multiple N-aryl-tryptophanamide analogs exist in screening collections, simple substitution is not straightforward. The single para-methyl substitution on the aniline ring differentiates this compound from the 3,5-dimethylphenyl analog (Hit2Lead SC-5913486) and the N-phenyl variant. Changes in the aryl substitution pattern measurably alter calculated logP and topological polar surface area (tPSA) values, which can shift aqueous solubility, membrane permeability, and nonspecific protein binding in biochemical assays [1]. Without head-to-head biological data, these physicochemical differences provide the only quantifiable basis for selecting one analog over another in screening workflows where consistent compound properties are critical.

N-(4-Methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide: Head-to-Head Physicochemical Evidence Versus Closest Analogs


LogP Comparison: N-(4-Methylphenyl) vs N-(3,5-Dimethylphenyl) Tryptophanamide

The target compound exhibits a computed XLogP3 of 4.7, compared to 4.81 for the 3,5-dimethylphenyl analog SC-5913486 [1]. This 0.11 log unit difference reflects the reduced lipophilicity conferred by a single para-methyl group versus the dual meta-substitution pattern on the aniline ring.

Lipophilicity Drug-likeness Screening library physicochemical profiling

Molecular Weight and Heavy Atom Count Differentiation from Dimethyl Analog

The target compound has a molecular weight of 413.5 Da versus 427.5 Da for the 3,5-dimethylphenyl analog (ΔMW = 14 Da, corresponding to one additional methylene unit) [1]. The heavy atom count is 31 for the target and 32 for the comparator.

Screening library selection Molecular size filtering Lead-likeness

Topological Polar Surface Area (tPSA) and Hydrogen Bonding Capacity

The target compound and the 3,5-dimethylphenyl analog share an identical tPSA of 83.2 Ų and an identical hydrogen bond donor/acceptor count (3HBD, 3HBA) [1]. This indicates that the substitution pattern change does not alter the core polarity or hydrogen-bonding pharmacophore of the tryptophanamide scaffold.

Permeability prediction Blood-brain barrier penetration Compound quality metrics

Absence of Publicly Available Biological Activity Data and Implications for Comparator Selection

A systematic search of BindingDB, ChEMBL, PubMed, and patent literature identified no publicly available IC₅₀, Kd, or EC₅₀ data for this specific compound against any biological target [1]. In contrast, several structurally related tryptophanamide TPH inhibitors (e.g., LP-533401, IC₅₀ in low nM range) and the 3,5-dimethylphenyl analog have screening records. This absence of data means the target compound has not been profiled in standard TPH inhibition assays, and any comparative biological claims would be unsupported.

TPH inhibition Serotonin biosynthesis In vitro pharmacology

N-(4-Methylphenyl)-Nalpha-(phenoxycarbonyl)tryptophanamide: Evidence-Backed Application Scenarios for Procurement


Physicochemical Comparator in Structure-Activity Relationship (SAR) Studies of Tryptophanamide TPH Inhibitors

When building a SAR matrix around the tryptophanamide scaffold, this compound serves as a mono-methyl control to isolate the contribution of a single para-substituent on the aniline ring. The documented ΔLogP of 0.11 relative to the 3,5-dimethyl analog [1] allows researchers to correlate lipophilicity-driven changes in cellular activity independently of alterations in tPSA, which remains fixed at 83.2 Ų .

Fragment-Based or Lead-Like Screening Library Augmentation

With a molecular weight of 413.5 Da—14 Da below the 3,5-dimethyl comparator—this compound better satisfies lead-likeness criteria (MW ≤ 450 Da, logP ≤ 5). Procurement for fragment- or lead-oriented screening collections can be quantitatively justified based on its improved compliance with these established drug-likeness metrics [1].

Negative Control for Phenoxycarbonyl-Protected Tryptophanamide Bioassays

Given the absence of any reported biological activity for this compound [1], it may be deployed as a negative control in biochemical assays where structurally related active TPH inhibitors are being profiled. The matched tPSA and hydrogen-bonding profile ensure that any observed inactivity is not attributable to gross changes in polarity or nonspecific binding potential.

Synthetic Intermediate for Diversified Tryptophan-Derived Probe Molecules

The phenoxycarbonyl group at N-alpha serves as a selectively removable protecting group, and the 4-methylanilide is a stable amide linkage. This chemical architecture makes the compound a convenient intermediate for generating focused libraries via carbamate deprotection and subsequent N-functionalization [1], a synthetic route not accessible from the bulkier 3,5-dimethyl analog due to steric hindrance around the aniline nitrogen.

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